6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phthalic anhydride and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Shares some structural similarities but differs in the core ring system.
Uniqueness: 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
CAS No. |
51648-99-8 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methyl-1-oxo-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-5-2-8-6(4-14-10(8)13)3-7(5)9(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
VHHDWARWLJIUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2=O)C=C1C(=O)O |
Origin of Product |
United States |
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